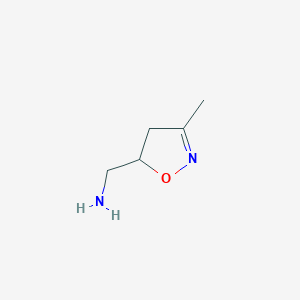
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Descripción general
Descripción
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEM belongs to the class of oxazoline compounds and is structurally similar to other biologically active compounds such as histamine and serotonin. MEM has been shown to have a variety of pharmacological effects and is being investigated for its potential use in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is not fully understood, but it is believed to act on various receptors in the body. (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes including cell survival and differentiation. Additionally, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can inhibit the growth of cancer cells and protect neurons from oxidative stress. Additionally, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases. However, further research is needed to fully understand the effects of (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine in lab experiments is its high purity and stability. (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine can be synthesized in high yields and is relatively easy to handle in the lab. However, one limitation of using (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine may have potential applications in treating cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been studied for its potential therapeutic applications in various fields. In neuroscience, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has also been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(3-6)8-7-4/h5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEHEKHOMIDZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B3317353.png)
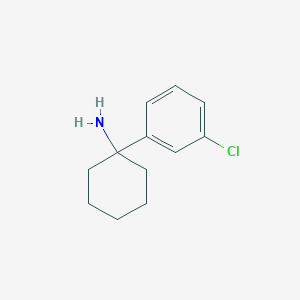




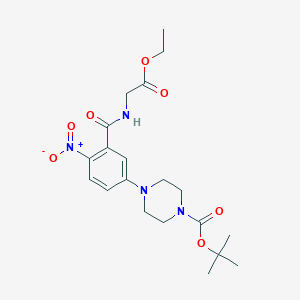

![5-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3317398.png)
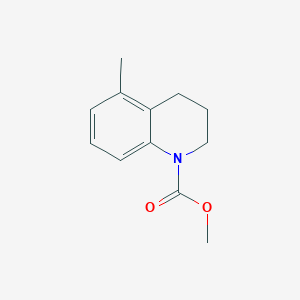
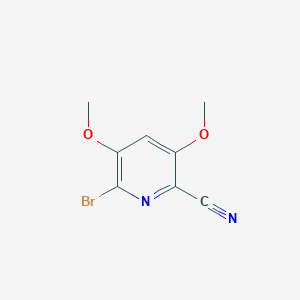
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester](/img/structure/B3317413.png)
